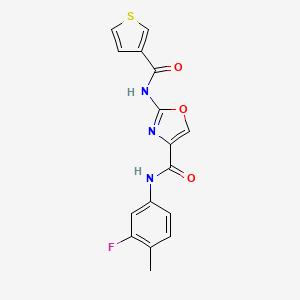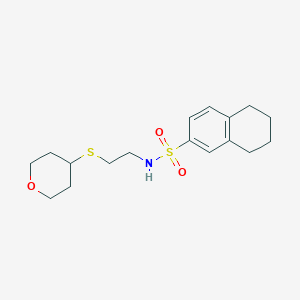![molecular formula C13H26O B2650128 2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol CAS No. 1803610-89-0](/img/structure/B2650128.png)
2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol, also known as 4-Cyclohexyl-2-methyl-2-butanol, is a chemical compound with the CAS Number: 1803610-89-0 . It has a molecular weight of 198.35 . This compound is a liquid at room temperature . It has a spicy floral note, reminiscent of (3S′)- (+)-linalool (coriandrol) .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(4-(tert-pentyl)cyclohexyl)ethan-1-ol . The InChI code for this compound is 1S/C13H26O/c1-4-13(2,3)12-7-5-11(6-8-12)9-10-14/h11-12,14H,4-10H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a spicy floral note, reminiscent of (3S′)- (+)-linalool (coriandrol) .Applications De Recherche Scientifique
Jasmonic Acid and Its Derivatives
A review highlights the synthesis, usage, and biological activities of Jasmonic Acid (JA) and its derivatives, showcasing their potential as drugs and prodrugs. The properties of JA in plants, its synthesis in recent patents, and its direction for long-term drug/nutraceutical safety trials were discussed, indicating its significance in future therapeutic developments (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Liquid Crystal Dimers and Twist-Bend Nematic Phase
Research on methylene-linked liquid crystal dimers reports on their transitional properties and the identification of a twist-bend nematic phase. This work contributes to the understanding of liquid crystal phases and their applications in display technologies (Henderson & Imrie, 2011).
Catalytic Oxidation of Cyclohexene
A review summarizes recent advances in the selective catalytic oxidation of cyclohexene, underlining the synthetic value of controlling the oxidation process for producing industrially relevant intermediates (Cao et al., 2018).
Toxicity and Use of Crude 4-Methylcyclohexanemethanol (MCHM)
A review of experimental data and predictive models assesses the toxicity of crude MCHM, an industrial solvent, highlighting its low to moderate acute and subchronic oral toxicity and its implications for human exposure (Paustenbach et al., 2015).
Aromatization of Cycloalkanes over Platinum-Alumina Catalysts
Research comparing mechanisms of aromatization over platinum-alumina catalysts with chromia-alumina reveals insights into the process's efficiency and the potential for developing improved catalysts for chemical synthesis (Pines & Nogueira, 1981).
Cyclodextrins and Their Uses
A review on cyclodextrins discusses their structure, molecular chelating abilities, and wide range of applications, from drug carriers to environmental protection, highlighting their significance in various industries (Martin, Valle, & Del Valle, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(2-methylbutan-2-yl)cyclohexyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-4-13(2,3)12-7-5-11(6-8-12)9-10-14/h11-12,14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOBBTDHWPGKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethoxy-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2650045.png)
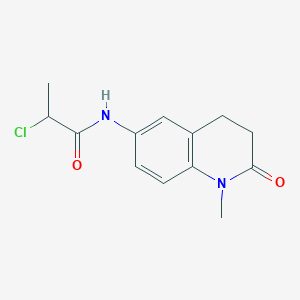
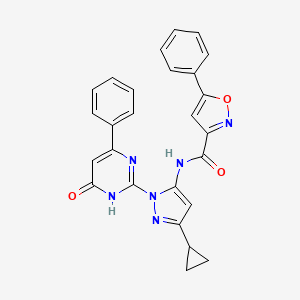
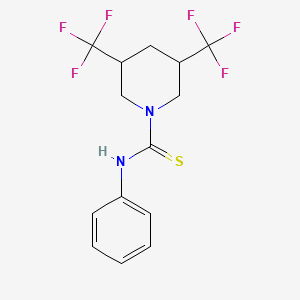
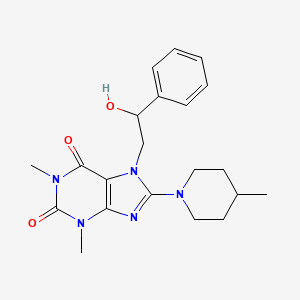

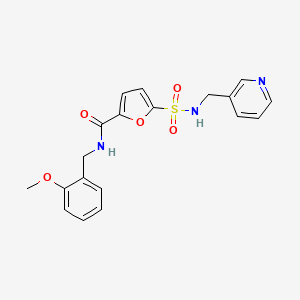
![[(1R,3R)-3-(Bromomethyl)cyclopentyl]benzene](/img/structure/B2650058.png)
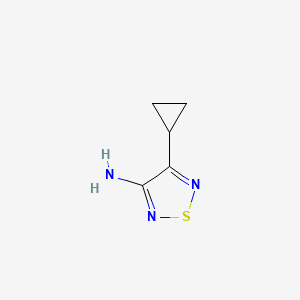

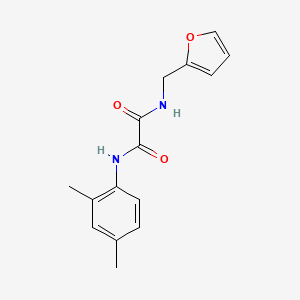
![(E)-1-(4-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2650064.png)
